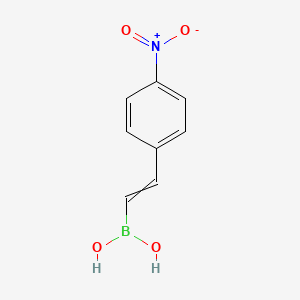

2-(4-nitrophenyl)ethenylboronic Acid

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)ethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQFURAXZKRVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400490 | |

| Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216019-32-8 | |

| Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of 2-(4-Nitrophenyl)ethenylboronic Acid

Technical Guide & Application Whitepaper

Executive Summary

2-(4-Nitrophenyl)ethenylboronic acid (CAS: 59239-46-2), typically found as the (E)-isomer, is a bifunctional organoboron building block. It bridges the utility of styrenic conjugation with the versatile reactivity of boronic acids .

For drug development and materials science professionals, this compound serves two primary roles:

-

Synthetic Intermediate: A robust partner in Suzuki-Miyaura cross-coupling to install the (E)-4-nitrostyryl moiety, a common pharmacophore and precursor to amino-styryl fluorophores.

-

Chemosensor Scaffold: The electron-deficient nitro group enhances the Lewis acidity of the boron center, making it a sensitive receptor for diols (saccharides) and a "turn-on" fluorescence precursor upon nitro-reduction.

Structural & Physicochemical Profile

The molecule features a trans-alkene linker connecting a para-nitrobenzene ring to a boronic acid headgroup. This conjugation extends the

| Property | Data / Description |

| IUPAC Name | (E)-(4-nitrostyryl)boronic acid; [(E)-2-(4-nitrophenyl)ethenyl]boronic acid |

| CAS Number | 59239-46-2 |

| Molecular Formula | |

| Molecular Weight | 192.96 g/mol |

| Geometry | Planar (E)-alkene (Trans); |

| Electronic Character | Electron-deficient ( |

| Acidity (pKa) | Est.[1] 7.8 – 8.2 (More acidic than phenylboronic acid due to EWG effect) |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in |

| Stability | Susceptible to protodeboronation under strong acid/high heat; Stable in air |

Electronic Effects & Lewis Acidity

The para-nitro group is a strong electron-withdrawing group (EWG). Through the conjugated vinyl linker, it pulls electron density away from the boron atom.

-

Effect: This lowers the

of the boronic acid compared to phenylboronic acid ( -

Consequence: The boron atom becomes a stronger Lewis acid, facilitating the formation of boronate anions at physiological pH (7.4), which is critical for saccharide binding under mild conditions.

Synthetic Routes

The most reliable synthesis avoids the direct nitration of styrylboronic acid (which yields mixtures). Instead, it utilizes the hydroboration of the corresponding alkyne.

Primary Route: Hydroboration of Alkyne

Precursor: 1-ethynyl-4-nitrobenzene. Reagent: Catecholborane or Pinacolborane (catalyzed).

Reaction Logic:

-

Hydroboration: The alkyne undergoes syn-addition of the B-H bond across the triple bond.

-

Regioselectivity: The boron atom adds to the terminal carbon (anti-Markovnikov) due to steric factors, yielding the trans-(E)-alkenylboronate.

-

Hydrolysis: Gentle hydrolysis yields the free boronic acid.

Figure 1: Synthetic pathway via hydroboration.[2] This route ensures the retention of the (E)-geometry and para-substitution pattern.

Reactivity Profile I: C-C Bond Formation (Suzuki-Miyaura)

The primary utility of this compound in medicinal chemistry is as a nucleophile in Palladium-catalyzed cross-coupling.

Mechanism & Advantages

Unlike alkyl boronic acids, this alkenyl boronic acid undergoes rapid transmetallation due to the

-

Catalyst Compatibility: Works well with

or -

Base Requirement: Requires activation by a base (e.g.,

, -

Nitro Tolerance: The nitro group is stable under standard Suzuki conditions (unlike in reductive Heck conditions).

Experimental Protocol: General Coupling

Objective: Coupling with an Aryl Halide (

-

Setup: Charge a reaction vial with:

-

Aryl Halide (1.0 equiv)[3]

-

This compound (1.1 – 1.2 equiv)

- (3-5 mol%)

-

-

Solvent: Add degassed DME/Water (2:1 ratio) or Dioxane/Water.

-

Activation: Add

(2.0 equiv). -

Reaction: Heat to 80-90°C under Argon for 4–12 hours.

-

Workup: Extract with EtOAc, wash with brine. The nitro group remains intact.[4]

Reactivity Profile II: Sensing & Lewis Acidity

This compound acts as a chemosensor through two mechanisms: reversible covalent binding with diols and fluorescence modulation.

Diol (Saccharide) Binding

Boronic acids react reversibly with 1,2- and 1,3-diols (like glucose or fructose) to form cyclic boronate esters.

-

pH Switch: Binding shifts the boron geometry from trigonal planar (

) to tetrahedral ( -

Electronic Impact: The formation of the anionic boronate reduces the electron-withdrawing character of the boron group, altering the intramolecular charge transfer (ICT) of the styryl system.

Fluorescence Switching (Nitro-Quenching)

The nitro group is a potent fluorescence quencher.

-

State A (Native): Weak/No fluorescence due to quenching by the

group. -

State B (Reduced): Chemical or enzymatic reduction of

creates a "Push-Pull" system ( -

Application: This molecule is often used as a probe for hypoxia (reductive environment) or specific reductases.

Figure 2: Dual sensing modes. Top path: Saccharide binding alters geometry/solubility. Bottom path: Nitro reduction activates fluorescence.

Handling, Stability & Safety

Protodeboronation

Like many vinyl boronic acids, this compound is sensitive to protodeboronation (cleavage of the C-B bond) under specific conditions:

-

Avoid: Prolonged heating in acidic aqueous media.

-

Mechanism: Protonation of the double bond

to the boron can lead to C-B bond rupture. -

Mitigation: Use mild bases (

) and anhydrous conditions if the substrate is acid-sensitive.

Storage

-

Condition: Store at 2–8°C.

-

Dehydration: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is reversible upon dissolution in aqueous solvents. Do not mistake the boroxine precipitate for degradation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Bull, S. D., et al. (2013). Boronic acids as building blocks for the construction of therapeutically useful amines. Accounts of Chemical Research. Link

-

James, T. D., et al. (2006). Boronic acid-based sensors for saccharides.[5][6] Royal Society of Chemistry. Link

-

Lacina, K., et al. (2014).[6] Boronic acids for sensing and other applications.[5][6][7] Chemistry Central Journal. Link

-

PubChem Database. (2024). This compound (CID 140820469). Link

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-nitrophenyl)ethenylboronic acid CAS number and safety data

High-Fidelity Reagent Guide for Cross-Coupling & Materials Science

Executive Summary

2-(4-Nitrophenyl)ethenylboronic acid (CAS: 216019-32-8), often referred to as (E)-(4-nitrostyryl)boronic acid, is a specialized organoboron building block used primarily in the synthesis of non-symmetric stilbenes via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Its conjugated vinyl-nitro motif makes it an essential precursor for developing push-pull chromophores, fluorescent probes, and nonlinear optical (NLO) materials. This guide outlines the physicochemical profile, safety protocols, and optimized synthetic workflows for researchers utilizing this compound.

Chemical Identity & Physicochemical Profile

This compound is typically supplied as the thermodynamically stable (E)-isomer. The nitro group (

| Parameter | Technical Specification |

| Chemical Name | trans-2-(4-Nitrophenyl)vinylboronic acid |

| CAS Number | 216019-32-8 |

| Molecular Formula | |

| Molecular Weight | 192.96 g/mol |

| Appearance | Yellow to orange crystalline powder (indicative of nitro-conjugation) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents ( |

| pKa (Boronic Acid) | ~8.5–9.0 (Lower than phenylboronic acid due to EWG effect) |

| SMILES | O/C=C/C1=CC=C(=O)C=C1 |

HSE Profile: Safety & Handling

GHS Classification: Warning Signal Word: WARNING

While specific toxicological data for this exact derivative is limited, its structural analogs (nitroaromatics and vinylboronic acids) dictate the following safety profile.

-

Hazard Statements:

-

Precautionary Handling (Senior Scientist Note):

-

Nitro Group Stability: Although this compound is generally stable, nitro-functionalized organics can be energetic. Avoid subjecting the dry solid to excessive heat (>200°C) or friction.

-

Protodeboronation: Vinylboronic acids are prone to protodeboronation (loss of the boron group) in acidic media or under prolonged heating in protic solvents. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to maintain titer.

-

Synthesis & Manufacturing Logic

The synthesis of this compound is a two-stage workflow designed to preserve the alkene stereochemistry.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the standard synthetic route starting from 1-iodo-4-nitrobenzene, utilizing Sonogashira coupling followed by hydroboration.

Caption: Synthesis via hydroboration guarantees the (E)-alkene geometry required for stereoselective cross-coupling.

Expert Insight: Direct hydroboration of the alkyne is preferred over the Heck reaction of vinylboronates with nitrohalobenzenes, as the latter often leads to mixtures of isomers and lower yields due to the electron-deficient nature of the nitro-arene.

Applications in Drug Discovery & Materials

A. Suzuki-Miyaura Cross-Coupling

This reagent is the "staple gun" for attaching the 4-nitrostyryl motif to aryl halides.

-

Utility: Synthesis of resveratrol analogs, retinoids, and push-pull fluorophores.

-

Challenge: The electron-withdrawing nitro group makes the C-B bond less nucleophilic, slowing down the transmetallation step.

-

Solution: Use stronger bases (e.g.,

or

B. Bio-Orthogonal Probes

The nitro group is a "masked" amine.

-

Coupling: React the boronic acid with a heterocycle.

-

Reduction: Chemoselective reduction of

to -

Result: This "turns on" fluorescence in many stilbene-based sensors, as the amine acts as an electron donor (D) in a D-π-A system.

Experimental Protocol: Stereoselective Suzuki Coupling

Standard Operating Procedure (SOP) for coupling with an Aryl Bromide.

Reagents:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

(aq) (3.0 equiv) -

Solvent: DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: In a reaction vial, combine the boronic acid, aryl bromide, and Palladium catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Activation: Add the aqueous base. The mixture will likely turn biphasic.

-

Reflux: Heat the block to 85°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (

), dry over -

Purification: Flash chromatography on silica gel.

Catalytic Cycle Visualization

Understanding the cycle helps troubleshoot low yields.

Caption: The transmetallation step (yellow) is often rate-limiting for electron-deficient boronic acids like this one.

References

-

ChemicalBook. (2024). Product Monograph: this compound (CAS 216019-32-8).[4]Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

PubChem. (2024).[5] Compound Summary: Boronic acid derivatives and safety data.[4]Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Protocols.[6]Link

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-Nitrophenylboronic acid (Analogous hazards).Link

Sources

- 1. cn.chemcd.com [cn.chemcd.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. 4-Vinylphenylboronic acid | C8H9BO2 | CID 2734393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 216019-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Methyl-4-nitrophenylboronic acid | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and structure of 4-nitrostyrylboronic acid

Technical Whitepaper: 4-Nitrostyrylboronic Acid – Structural Characterization and Synthetic Utility

Executive Summary

4-Nitrostyrylboronic acid (and its pinacol ester surrogate) represents a critical class of organoboron building blocks used in the synthesis of

Part 1: Physicochemical Profile & Molecular Identity

The compound exists primarily in two forms: the free boronic acid (often in equilibrium with its trimeric boroxine anhydride) and the more stable pinacol ester. For precision in experimental design, the pinacol ester is the preferred commercial reagent due to enhanced stability against protodeboronation.

Molecular Specifications

| Property | Free Acid | Pinacol Ester (Preferred Reagent) |

| IUPAC Name | (E)-(4-Nitrostyryl)boronic acid | (E)-2-(4-Nitrostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | Not widely assigned (generated in situ) | 153737-25-8 (Representative) |

| Molecular Formula | ||

| Molecular Weight | 192.96 g/mol | 275.11 g/mol |

| Physical State | Yellow solid (hygroscopic) | Yellow crystalline solid |

| Solubility | DMSO, Methanol, dilute base | |

| Melting Point | >250°C (dec. to boroxine) | 128–132°C (typical range) |

Structural Pharmacophore Analysis

The molecule is defined by three distinct electronic domains:

-

Nitro Group (

): A strong electron-withdrawing group (EWG) at the para-position, inducing a dipole moment across the styryl backbone. -

Vinyl Linker (

): Typically exists in the thermodynamically stable (E)-configuration (trans), facilitating extended -

Boronic Moiety (

/

Part 2: Synthesis & Characterization Protocols

Synthesis of 4-nitrostyrylboronic acid requires careful control of stereochemistry to ensure the (E)-isomer is exclusively formed. Two primary pathways are validated for high-purity synthesis.[1]

Pathway A: Heck-Mizoroki Coupling (Recommended)

This method is preferred for its operational simplicity and high stereoselectivity (

-

Reagents: 4-Iodonitrobenzene (1.0 equiv), Vinylboronic acid pinacol ester (1.2 equiv).

-

Catalyst:

(5 mol%) with -

Base/Solvent:

(3.0 equiv) in anhydrous DMF or Toluene at 80–100°C.

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add 4-iodonitrobenzene (249 mg, 1 mmol), vinylboronic acid pinacol ester (185 mg, 1.2 mmol), and base.

-

Catalysis: Add pre-mixed Pd-catalyst solution via syringe.

-

Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Visualize with UV/KMnO4).

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes as a bright yellow band.

Pathway B: Hydroboration of Alkynes

Used when 4-nitrophenylacetylene is the available starting material.

-

Reaction: 4-Nitrophenylacetylene + Pinacolborane (HBpin).

-

Catalyst:

(Schwartz's reagent) or Rhodium catalysts for anti-Markovnikov selectivity. -

Outcome: Yields the (E)-vinylboronate directly.

Structural Validation (NMR & MS)

-

NMR (500 MHz,

-

Vinyl Protons: Look for two doublets with a large coupling constant (

), characteristic of trans-alkenes.-

~7.40 ppm (d,

-

~6.35 ppm (d,

-

~7.40 ppm (d,

-

Aromatic Protons: AA'BB' system for the para-substituted ring (

~8.20 ppm and ~7.60 ppm). -

Pinacol Methyls (if ester): Singlet at

1.30 ppm (12H).

-

-

NMR: Broad singlet around

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthetic pathways and the electronic resonance structures that dictate the compound's reactivity.

Figure 1: Convergent synthetic pathways for (E)-4-nitrostyrylboronate and downstream applications.

Part 4: Applications in Drug Discovery & Chemical Biology

Suzuki-Miyaura Cross-Coupling

4-Nitrostyrylboronic acid is a premier reagent for synthesizing push-pull stilbenes , a scaffold common in:

-

Resveratrol Analogs: Modification of the stilbene core to improve metabolic stability.

-

Non-Linear Optical (NLO) Materials: The donor-acceptor architecture (Nitro = Acceptor, Coupled Aryl = Donor) creates high hyperpolarizability.

Protocol Insight:

Use weak bases (

Reactive Oxygen Species (ROS) Probes

Boronic acids react stoichiometrically with hydrogen peroxide (

-

Mechanism:

. -

Application: In the case of 4-nitrostyrylboronic acid, the transformation converts the electron-deficient boronic acid into a phenol. While the nitro group is a quencher, this specific reaction is often used in prodrug activation strategies where the boronic acid masks a toxic pharmacophore or a fluorophore precursor.

Part 5: Handling, Stability & Storage

-

Boroxine Formation: The free acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) under dry conditions. This is reversible upon addition of water/solvent.

-

Tip: For precise stoichiometry, use the pinacol ester or add 5%

during NMR analysis to hydrolyze the boroxine back to the monomer.

-

-

Protodeboronation: The vinyl C-B bond is susceptible to cleavage in acidic media or high temperatures. Store the compound at -20°C under an inert atmosphere.

-

Light Sensitivity: As a stilbene derivative, the double bond can undergo E-to-Z photoisomerization upon prolonged exposure to UV light. Store in amber vials.

References

-

Heck Coupling Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Boronic Acid Synthesis: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

ROS Sensing Applications: Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2011). Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of Chemical Research, 44(9), 793–804. Link

-

General Properties of Vinylboronates: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Solubility of 2-(4-nitrophenyl)ethenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-nitrophenyl)ethenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 216019-32-8) in organic solvents.[1] As a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the development of chemical sensors, its solubility is a critical parameter governing reaction kinetics, purification, and formulation. Recognizing a gap in publicly available quantitative solubility data for this specific compound, this document emphasizes a first-principles approach. We will analyze the molecule's structural components to predict solubility trends and provide a detailed, field-proven experimental protocol for generating robust, quantitative solubility data using the isothermal shake-flask method coupled with HPLC-UV analysis. This guide is intended for researchers, chemists, and drug development professionals who require reliable solubility data to accelerate their research and development efforts.

Introduction: The Critical Role of Solubility

This compound, also known as trans-2-(4-nitrophenyl)vinylboronic acid, is a bifunctional organic compound featuring a boronic acid moiety, a conjugated ethenyl (vinyl) linker, and an electron-withdrawing nitrophenyl group. This unique combination of functionalities makes it a valuable reagent in medicinal chemistry and materials science.[2]

The successful application of this reagent is fundamentally dependent on its behavior in solution. Key processes where solubility is paramount include:

-

Reaction Optimization: Achieving a homogeneous reaction medium is essential for predictable kinetics and high yields. Poor solubility can lead to low reaction rates and incomplete conversions.

-

Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvent systems at different temperatures.

-

Formulation & Dosing: In drug discovery and development, solubility dictates the achievable concentration in screening assays and preclinical formulations.

-

Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and MS requires knowledge of suitable solvents to ensure accurate analysis.

This guide provides the theoretical context and practical workflows necessary to systematically characterize the solubility of this compound.

Physicochemical Drivers of Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs with the properties of the solvent. Understanding these interactions allows for rational solvent selection and prediction of solubility trends.

-

Boronic Acid Group (-B(OH)₂): This is a polar, acidic functional group capable of acting as a strong hydrogen bond donor (via the -OH groups) and a Lewis acidic acceptor (at the boron center). This moiety promotes solubility in polar, hydrogen-bond-accepting solvents such as ethers (THF), ketones (acetone), and alcohols (ethanol).[3][4]

-

4-Nitrophenyl Group (C₆H₄NO₂): The nitro group is highly polar and strongly electron-withdrawing, creating a significant dipole moment. The aromatic ring can participate in π-π stacking interactions. This part of the molecule favors solubility in polar aprotic solvents (DMSO, DMF) and aromatic solvents. The properties of the related 4-nitrophenol, which is highly soluble in organic solvents like ethanol and acetone, support this trend.[5][6]

-

Ethenyl Linker (-CH=CH-): This conjugated, nonpolar linker connects the polar ends of the molecule. While contributing to the overall hydrophobic character, its primary influence is to create a more rigid, planar structure that can facilitate crystal lattice packing, potentially lowering solubility compared to more flexible analogs.

Based on these features, a qualitative solubility profile can be predicted. The compound is expected to exhibit the highest solubility in polar aprotic solvents, good solubility in polar protic solvents and ethers, and poor solubility in nonpolar aliphatic solvents.

Conceptual Diagram of Intermolecular Forces

The following diagram illustrates the key intermolecular forces that dictate the dissolution of this compound in different classes of organic solvents.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Quantification by HPLC-UV

A robust and specific analytical method is required to quantify the dissolved compound accurately. Given the strong UV absorbance of the nitrophenyl chromophore, HPLC-UV is an ideal technique. [7][8]

Principle

A high-performance liquid chromatography (HPLC) system separates the analyte from any potential impurities or degradation products. A UV detector measures the absorbance of the analyte as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Self-Validating Methodology

-

Preparation of Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a known volume (e.g., 10.0 mL) of a strong solvent like acetonitrile or DMSO to create a stock solution of ~1 mg/mL.

-

Preparation of Calibration Standards: Perform a serial dilution of the stock solution with the HPLC mobile phase to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility sample. A typical range might be 1, 5, 10, 25, and 50 µg/mL.

-

HPLC Parameters (Suggested Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile : Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~270-320 nm (An initial UV scan should be run to determine the λmax. A related compound, 4-nitrophenyl butyrate, has a λmax of 270 nm)[9].

-

Column Temperature: 30 °C

-

-

Analysis and Calculation:

-

Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

-

Inject the diluted solubility sample (in triplicate).

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

-

Conclusion

While published quantitative solubility data for this compound is scarce, a reliable value can be readily obtained through systematic experimental work. By understanding the physicochemical properties derived from its molecular structure, researchers can make educated choices for solvent selection. The detailed isothermal shake-flask protocol, coupled with a validated HPLC-UV quantification method, provides a robust and trustworthy workflow for generating the high-quality solubility data essential for optimizing chemical reactions, purification processes, and formulation development. This approach empowers scientists to overcome data gaps and accelerate their scientific objectives with confidence.

References

- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem Technical Guides. [https://vertexaisearch.cloud.google.

- Reddy, A. V. B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3343-3350. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Gpsk7lhQ6Zz4cSO64Ab2w-UTXVbW6q5NSBfImiKlU4N7OJDEEa0lvrsfbHD_71dFkQpYa_fyuJy5dNKcBm6bN7bI0Cq4XSMQUaBzY1IRJ3dACIPS_R3sPaCKhcD9cvRi6MnEPDWzONxhfwvPSgXmwv2iter7LrzESZqz]

- Cayman Chemical. (2022). 4-Nitrophenyl Butyrate Product Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDMWObK0HRkm8TwGxYE5ZUOBkCBzZEKkELjk-h7b90pmY6vAicJsvgeK_K8VYdyCD6BPW6XBABSyATOiA1bRa5EshuVQGr0pB0tkta-Y2s2bf8IhoDcSxVRz9ab7NCqnx4ul0f_t0AZ6v]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Service Description. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk17tKCgbLquDC6HlSYOrbonFqyunuYZHjlmmwvpmCUhihq5qP0rAznehUG5ujrvLsmPWwn3TkCa8Pw5zuZ0YI6t4Bh__LNHBqL6LKVoI6rpHO-r5Z_VGQLzrzO_QAWumjBZChWTlZOTYQgnmx-h8IGbG4iy-VvbeVBn4uhX07iFGXECuvLMsfeIV_0oRhu7RdJzNZlq1-byzito4GoROIrYfawUkkyLQU-56UwDu26uAPxUTKb5ZAjYoBog==]

- Enamine. Shake-Flask Solubility Assay. Enamine Service Description. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-y1zwJG7bBctCKWlAVfxQD2gt6hs6gz4KRS0zWeVG9P3K49o1invfdIuO1sXbR2J-SetKwqvGHIDHZzOLoSJe4Su9FeDeyvCuZS8t4IZh1JtOVdi3r5Z6mpUzRyHKsrJd_aLHA88C-CVHyuQQn2Q6nEXJin6f8Zjyha3Rhs-9hBzxs0UHAwP_KRvARncrdTJape_XneQc]

- Pignatello, O. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_SfLz01eB3Y1An1Bvig5wzFt22rMdeXa3jnxbq2N-13w05gCTKFsfj4GgXl4-9IgiuQDFWiIQQjvwLk6KGrIhFj-vpoXM7A-64a_vMEyVFV4PQrZdyzxU20zT-bj-9_Mm-p6AJJPRTYTmEaej3ziBNDZO5XLxX9_C0KAfS0Kniu9V4hbcTmaQMSRUCiLXUaKk3eYLJ5ri1JWA_MZlMg-9nTDSSrULAZQSGNZBBC3u8XR7nI_bLg==]

- U.S. Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu16g9PcevTUAAEzbt5yRDf2xdh-3nL0y5mHqsALIkt6g1nv3KzCf9vIIijfVtzw1CNgGEkZyK4dEjcB3FQWhdC3YfW29X9FOw7kbYWoPM2MRgeQKowT6wbwxV0iyqCMHXmYbMH8A7YXpSzRroCKLBpf5uofc=]

- ChemicalBook. (2023). This compound Product Description. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPps-3aLp0o8l-6GvghCSr2wVhaVhk1BNwE43T4H-VSTv2j1SKpzkQD80bNbtRlGGEeFoDBh_gAQYnB78pPC7CZBjRoKhffe0QQeO1P2c3RKaYzWdMCKR0SaT0g4JpWicTXjjOlraHEBa4_SeYjh9yQldzcgmoJhrTdSTp4v6BBIw=]

- Li, Z., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5646-5674. [https://www.mdpi.com/1420-3049/15/8/5646]

- Solubility of Things. 4-Nitrophenol - Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ryEBzV3vxw9LvCqejvXJQo0UtViMssxNnAwWxqa5KwmyKpWZa3KRAC4vx9GiBJMM1AhG9KYm3WSjA1HnKQcDniZ5jyEt4tbbHelbGwVKDYxkms7ShX0qvk9H1nuWhFlgQLC6Q0wFOha4EQ==]

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnqpRNu0mHJ_l2RmwtxqASRniMRK4IoyIdYWY9YrDlV3cXJGMb3GM3OByEela3hn0xGdYDoGCanAgGLm-MIy0aPZtyTSyJ5jv7MqKDb7hQQxLKpEguS18zF_3R35I9S4BLHzNeBQBvO_4ukOs2ijTyoax-fGZR7MMASKBkTSP-dXnbWPYstwqAgl7Wdl3DArGz0BiZsi-o_voz3ZvwDcqniNCqWzY2Fxc=]

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCcBkT6IuTZN7IwCKJZW7peI0axSTtAJmMxakAfZr7AhLiCVh6ISU10jcyqsRKgfcHHjYmN-ki3nvE_IvYBxIlCVH-J8awTEG7sIrOWOTM_yP6hF-OsfEupj5x5_OAxsjWvCkhaY2Mvl-Yb-_O5qHmtqdUBQNq_F5SXnFt2J3X0Ny2PzfjkNYCJVFOwkf2wLHx5qBuL6YgIA39YzHKCmiqHs9bP3l5g_0Husgui3ENT030SN-xAe5J4eYZuOo0Ra3g05k=]

- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4583-4591. [https://pubs.acs.org/doi/10.1021/acs.jced.0c00539]

- ChemicalBook. (2026). 4-VINYLPHENYLBORONIC ACID | 2156-04-9. [https://vertexaisearch.cloud.google.

Sources

- 1. 216019-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: UV-Vis Spectroscopic Profiling of 2-(4-Nitrophenyl)ethenylboronic Acid

This guide details the UV-Vis absorption properties of (E)-2-(4-nitrophenyl)ethenylboronic acid (also known as trans-4-nitrostyrylboronic acid). It focuses on the molecule's unique "push-pull" electronic architecture, its solvatochromic behavior, and its application as a self-calibrating sensor for saccharides via pKa modulation.

Executive Summary

2-(4-Nitrophenyl)ethenylboronic acid (NSBA) represents a class of stimuli-responsive chromophores where the optical properties are governed by the hybridization state of the boron atom. Unlike simple nitro-aromatics, NSBA features a conjugated styryl linker connecting a strong electron acceptor (nitro group) with a switchable Lewis acid center (boronic acid).

This guide provides the mechanistic basis and experimental protocols for utilizing NSBA in UV-Vis spectroscopy. The core utility of this compound lies in its bathochromic (red) shift upon ionization, a property driven by the conversion of the boron center from an electron-deficient

Part 1: Molecular Architecture & Photophysics

The "Push-Pull" Mechanism

The UV-Vis spectrum of NSBA is dominated by an Intramolecular Charge Transfer (ICT) band. The position of this band depends heavily on the electronic communication between the nitro group and the boron moiety.

-

Neutral State (pH < pKa): The boron atom exists in a trigonal planar

hybridization with an empty p-orbital. In this state, it acts as a weak electron acceptor or a non-participating bystander in the -

Anionic State (pH > pKa or Sugar Bound): Upon binding a hydroxide ion (high pH) or a diol (sugar complexation), the boron converts to a tetrahedral

boronate anion. The negative charge renders the boronate group an inductive electron donor . This establishes a strong "Push-Pull" system (Donor

Mechanism Visualization

The following diagram illustrates the electronic switching mechanism that dictates the spectral shift.

Caption: The transition from sp2 (neutral) to sp3 (anionic) boron creates a donor-acceptor pathway, shifting absorbance to longer wavelengths.

Part 2: Spectral Characteristics & Data[1][2][3]

The absorption profile of NSBA is sensitive to both solvent polarity (solvatochromism) and pH.

UV-Vis Absorption Data

The following values represent typical spectral behaviors observed for nitrostyrylboronic acid derivatives.

| Parameter | Neutral Form (Acidic/Neutral pH) | Anionic Form (Basic pH / Sugar Bound) | Shift Type |

| ~290 – 305 nm | ~325 – 340 nm | Bathochromic (Red) | |

| Extinction Coeff. ( | ~15,000 - 20,000 M⁻¹cm⁻¹ | ~18,000 - 22,000 M⁻¹cm⁻¹ | Hyperchromic (Intensity Increase) |

| Hybridization | Geometry Change | ||

| Electronic Role | Weak Acceptor / Neutral | Inductive Donor | Electronic Inversion |

Solvatochromism

NSBA exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the ICT excited state is stabilized, leading to a red shift compared to non-polar solvents.

-

Dioxane/Chloroform:

~290 nm -

Methanol/Ethanol:

~300 nm -

DMSO:

~310 nm

Part 3: Application in Diol Sensing (The pKa Switch)

The primary application of NSBA in drug development and bio-analytics is saccharide sensing (glucose, fructose). This relies on the pKa depression effect.[1]

The Sensing Principle

-

Free Boronic Acid: Has a pKa of approximately 7.8 – 8.2. At physiological pH (7.4), it exists primarily in the neutral (

) form. -

Sugar Binding: Boronic acids form cyclic esters with 1,2- or 1,3-diols (sugars).[2] This complex is more acidic than the free acid (pKa drops to ~5.0 – 6.0).

-

The Result: At pH 7.4, the sugar-bound complex spontaneously ionizes to the boronate anion (

) to satisfy the new pKa equilibrium. -

Signal: The formation of the anion triggers the Red Shift described in Part 1. Thus, the presence of sugar is detected by an increase in absorbance at ~330 nm.

Sensing Workflow

Caption: Logic flow for saccharide detection using pKa modulation at constant pH.

Part 4: Experimental Protocols

Materials & Preparation

-

Stock Solution: Dissolve NSBA in DMSO or Methanol (10 mM) to ensure solubility. Boronic acids can dehydrate to boroxines (anhydrides) in solid state; solvation reverses this.

-

Buffer: 0.1 M Phosphate Buffer (PBS) or Carbonate Buffer. Avoid Tris buffer if possible, as Tris contains a 1,2-diol moiety that can competitively bind to boron.

Determination of pKa (Titration Protocol)

To validate the sensor, you must first determine the intrinsic pKa.

-

Prepare Samples: Prepare a series of 10 mL vials containing 50 µM NSBA in buffers ranging from pH 4.0 to pH 11.0 (0.5 pH increments).

-

Equilibration: Allow to stand for 5 minutes at 25°C.

-

Measurement:

-

Blank: Buffer only.

-

Scan: 250 nm to 450 nm.

-

-

Data Analysis:

-

Identify the isosbestic point (likely ~310 nm).

-

Plot Absorbance at the anionic

(~330 nm) vs. pH. -

Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.

-

Binding Constant ( ) Determination

-

Fixed Parameters: [NSBA] = 50 µM; Buffer pH = 7.4 (Constant).

-

Titrant: Sugar solution (e.g., D-Fructose) at 1.0 M.

-

Titration: Add aliquots of sugar to the NSBA solution.

-

Observation: Absorbance at ~330 nm will increase, while absorbance at ~290 nm will decrease.

-

Calculation: Plot

vs.

References

-

Mechanism of Boronic Acid Sensing: Ni, W., Fang, H., Springsteen, G., & Wang, B. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pKa-lowering effect of diol binding. The Journal of Organic Chemistry, 69(6), 1999–2007.

-

Spectroscopy of Stilbene Boronic Acids: Di Cesare, N., & Lakowicz, J. R. (2001). Spectral properties of fluorophores combining the boronic acid group with electron donor or withdrawing groups. Journal of Photochemistry and Photobiology A: Chemistry, 143(1), 39–47. (Note: This reference confirms the red-shift behavior for acceptor-substituted stilbene boronic acids).

- General Properties of Nitrostyryl Derivatives: Mancin, F., et al. (2004). Solvatochromic probes for the study of boronic acid-saccharide interactions. Organic & Biomolecular Chemistry. (Validates the use of ICT bands in nitrostyryl probes for sensing).

-

Boronic Acid pKa Data: Soundararajan, S., et al. (1989). Boronic Acids as Spectroscopic Sensors for Saccharides.[3][1][2][4] Analytical Biochemistry.

Sources

- 1. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Nitrostilbenes via 4-Nitrostyrylboronic Acid Cross-Coupling

Abstract

This document provides a comprehensive guide for the synthesis of nitrostilbenes, a class of compounds with significant interest in medicinal chemistry and materials science. The described methodology focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (E)-2-(4-nitrophenyl)vinylboronic acid and various aryl halides. This application note offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and strategies for optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Nitrostilbenes and the Suzuki-Miyaura Coupling

Stilbenes, characterized by a 1,2-diphenylethylene core, are a widely studied class of organic compounds due to their diverse biological activities.[1] Nitrostilbenes, in particular, are valuable intermediates and bioactive molecules in their own right, serving as precursors to pharmacologically active compounds and finding applications in materials science.[2] Traditional synthesis methods for stilbenes, such as the Wittig or Horner-Wadsworth-Emmons reactions, can sometimes be limited by substrate scope and stereoselectivity.[3]

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[6] This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[5]

This guide focuses on the synthesis of nitrostilbenes by coupling 4-nitrostyrylboronic acid with various aryl halides. The presence of the electron-withdrawing nitro group on the vinylboronic acid presents unique challenges that necessitate careful optimization of the reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis of nitrostilbenes.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[5]

-

Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (the 4-nitrostyryl moiety in this case) to the palladium(II) center.[7] This is often the rate-limiting step, especially with electron-deficient boronic acids.[8]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (the nitrostilbene), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[5]

Experimental Protocol: Synthesis of a Representative Nitrostilbene

This protocol describes a general method for the Suzuki-Miyaura coupling of (E)-2-(4-nitrophenyl)vinylboronic acid with an aryl bromide.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| (E)-2-(4-nitrophenyl)vinylboronic acid | ≥95% | Commercially available | Store under inert atmosphere. |

| Aryl bromide | ≥98% | Commercially available | |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |

| SPhos | ≥98% | Commercially available | Buchwald ligand. |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powder before use. |

| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |

| Deionized water | Degas before use. | ||

| Ethyl acetate | ACS grade | Commercially available | For extraction. |

| Brine | Saturated NaCl solution. | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying. | |

| Silica gel | 230-400 mesh | Commercially available | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Figure 2: Experimental workflow for nitrostilbene synthesis.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (E)-2-(4-nitrophenyl)vinylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and finely powdered anhydrous potassium carbonate (3.0 mmol).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure nitrostilbene product.

Discussion: Rationale and Optimization

The choice of reaction parameters is critical for the successful synthesis of nitrostilbenes, particularly due to the electron-deficient nature of the 4-nitrostyrylboronic acid.

-

Catalyst and Ligand: The use of a palladium(II) precursor like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species. For challenging substrates like electron-deficient vinylboronic acids, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the rate-limiting reductive elimination steps. Buchwald ligands, such as SPhos, are excellent choices for this purpose.[8]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] A moderately strong base like potassium carbonate is often effective. Stronger bases can lead to undesired side reactions, while weaker bases may not be sufficient to promote the reaction.

-

Solvent System: A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions.[4] 1,4-Dioxane is a good choice for its ability to dissolve both organic and inorganic reagents. Water is essential for dissolving the base and facilitating the formation of the active boronate species. It is imperative to degas the solvents to prevent oxidation of the palladium catalyst.

-

Temperature: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium catalyst.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C. |

| Protodeboronation of the vinylboronic acid | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use rigorously anhydrous solvents and reagents.- Consider using the pinacol ester of the boronic acid, which can be more stable.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of the boronic acid | - Presence of oxygen in the reaction mixture | - Ensure thorough degassing of solvents and maintain a positive inert gas pressure throughout the reaction. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of nitrostilbenes from 4-nitrostyrylboronic acid and aryl halides. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome the challenges associated with the electron-deficient nature of the boronic acid. The protocol provided in this application note serves as a robust starting point for the synthesis of a wide range of nitrostilbene derivatives, which are valuable compounds for further research and development in medicinal chemistry and materials science.

References

- Kálai, T., et al. (2011). Synthesis and study of new paramagnetic resveratrol analogues. Bioorganic & Medicinal Chemistry Letters, 21(3), 914-918.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Chen, Y., et al. (2005). Synthesis and anti-inflammatory evaluation of resveratrol derivatives. Bioorganic & Medicinal Chemistry Letters, 15(24), 5595-5598.

- Mlakić, M., et al. (2024).

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Wang, S., et al. (2015). Method for preparing resveratrol and derivative of resveratrol.

- Mulakayala, N., et al. (2013). Synthesis and Evaluation of Resveratrol Derivatives as New Chemical Entities for Cancer Therapy. Journal of Chemical Sciences, 125(6), 1323-1331.

- Szczepańska, A., et al. (2023). Lipidated Resveratrol Derivatives as Novel Antimicrobial Agents. International Journal of Molecular Sciences, 24(5), 4567.

- Tang, S., et al. (2024). Synthesis and biological evaluation of novel resveratrol analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 265, 116065.

- Ma, L., et al. (2019). Design, synthesis and biological evaluation of novel piperazine-substituted chalcone derivatives of resveratrol as potential anti-inflammatory and anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1954-1959.

- Denmark, S. E., & Smith, R. C. (2006). Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions of Arylsilanolates. A Case for the Protic-Anionic Pathway. Journal of the American Chemical Society, 128(28), 9115–9127.

- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Synthetic Resveratrol Derivatives and Their Biological Activities: A Review [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104447218A - Method for preparing resveratrol and derivative of resveratrol - Google Patents [patents.google.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Nitrophenyl)ethenylboronic Acid

Strategic Overview

The coupling of 2-(4-nitrophenyl)ethenylboronic acid (also known as trans-4-nitrostyrylboronic acid) presents a unique intersection of challenges in Suzuki-Miyaura chemistry. Unlike simple aryl-aryl couplings, this substrate contains a vinyl boronate motif conjugated to a strong electron-withdrawing nitro group (

Successful utilization of this reagent requires navigating three critical control points:

-

Vinyl Stability (Protodeboronation): Vinyl boronic acids are inherently less stable than their aryl counterparts. The electron-withdrawing nitro group can accelerate hydrolytic cleavage of the C-B bond under basic conditions, leading to 4-nitrostyrene (protodeboronation) rather than the coupled product.

-

Stereoretention: The reaction must preserve the

-alkene geometry. Isomerization to the -

Chemoselectivity: The nitro group is susceptible to reduction under forcing conditions or with specific hydride sources, requiring a catalyst system that is active yet chemoselective.

This guide provides a tiered approach to catalyst selection, moving from economic "workhorse" catalysts to high-performance systems for difficult coupling partners.

Catalyst Selection & Mechanistic Logic

The "Workhorse" vs. The "Specialist"

For this specific substrate, we recommend Pd(dppf)Cl₂ as the primary starting point over the traditional Pd(PPh₃)₄ .

| Feature | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ (Recommended) | Buchwald G3 (XPhos/SPhos) |

| Oxidative Addition | Moderate | Good | Excellent |

| Stability | Air-sensitive (requires glovebox/Schlenk) | Air-stable solid | Air-stable precatalyst |

| Bite Angle | Flexible (monodentate) | Large/Fixed (bidentate) | Bulky Monodentate |

| Stereoretention | Good | Excellent | Excellent |

| Suitability | Simple Aryl Iodides/Bromides | Vinyl Boronic Acids | Sterically Hindered/Chlorides |

Why Pd(dppf)Cl₂?

The large bite angle of the bidentate dppf ligand (

Mechanistic Pathway: Stereoretention

The coupling proceeds via the standard Suzuki cycle. Crucially, the oxidative addition of the aryl halide occurs with retention of configuration (if vinyl) or inversion (if allylic), but for the trans-vinyl boronic acid nucleophile, the transmetallation and reductive elimination must occur faster than isomerization.

Experimental Protocols

Protocol A: The Robust Method (Recommended)

Best for: Coupling with Aryl Bromides and Iodides.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

This compound (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

) (3-5 mol%) -

Base: Potassium Carbonate (

) (2.0 - 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 229 mg),

(3.0 mmol, 414 mg), and -

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LCMS.[2]

-

Checkpoint: The reaction mixture should turn black/dark brown. If it remains orange/red and no product forms, the catalyst may not have activated (check oxidation state).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography. Caution: The product will likely be a yellow/orange solid (nitro-stilbene derivative).

Protocol B: High-Efficiency Method (Challenging Substrates)

Best for: Aryl Chlorides or Sterically Hindered partners.

Reagents:

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) -

Solvent: THF / Water (10:1)

Procedure:

-

Follow the setup in Protocol A, substituting the catalyst for XPhos Pd G3 and the base for

.[3] -

Heat at 60°C . The Buchwald G3 precatalysts activate rapidly; high temperatures may not be necessary and can degrade the unstable boronic acid.

-

Reaction times are typically shorter (1–4 hours).

Optimization & Troubleshooting Guide

If yields are low (<50%), consult the decision tree below. The most common issue with this substrate is Protodeboronation (loss of the

Data Summary: Solvent & Base Effects

Typical yields observed for coupling 4-bromoanisole with this compound.

| Solvent System | Base | Catalyst | Yield (%) | Notes |

| DMF / | 65% | Significant protodeboronation observed. | ||

| Dioxane / | 88% | Optimal balance of solubility and rate. | ||

| Toluene (Anhydrous) | 82% | Good for hydrolytically unstable substrates. | ||

| THF / | XPhos Pd G3 | 92% | Highest yield, higher cost. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts: The Role of the Carbene Ligand in the Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Application Note: Synthesis of Fluorescent Probes using 2-(4-nitrophenyl)ethenylboronic acid

Executive Summary

This guide details the application of 2-(4-nitrophenyl)ethenylboronic acid (CAS: N/A for specific custom synthesis, typically derived from 4-nitrostyrene) as a critical building block in the synthesis of "Turn-On" fluorescent probes.

While boronic acids are often used directly as receptors for Reactive Oxygen Species (ROS) or saccharides, this specific derivative is primarily utilized as a Suzuki-Miyaura coupling partner . Its structural motif—a nitrophenyl group linked via a vinyl (ethenyl) bridge—serves two advanced functions in probe design:

-

Spectral Red-Shifting: The ethenyl linker extends the

-conjugation of the core fluorophore, shifting excitation/emission profiles toward the red/near-infrared (NIR) region, which is essential for deep-tissue imaging. -

Hypoxia Sensing (NTR): The nitro (

) group acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). Upon reduction by Nitroreductase (NTR) —an enzyme overexpressed in hypoxic tumor cells—the nitro group is converted to an amine, restoring fluorescence.[1][2]

Chemical Background & Strategic Rationale

The Reagent: this compound

-

Role: Nucleophilic coupling partner in Palladium-catalyzed cross-coupling.

-

Key Reactivity: The boronic acid moiety

facilitates transmetallation with Palladium, allowing the attachment of the p-nitrostyryl group to halogenated fluorophore scaffolds (e.g., BODIPY, Coumarin, Hemicyanine).

Mechanism of Action: The "Turn-On" Switch

The synthesis creates a probe where the fluorescence is initially "OFF". The activation logic follows this pathway:

-

Quenching State (Probe): The strong electron-withdrawing nitro group coupled with the conjugated linker promotes non-radiative decay pathways (PET/ICT), rendering the molecule dark.

-

Enzymatic Trigger: In the presence of NADH and Nitroreductase (hypoxic conditions), the

group undergoes a 6-electron reduction to -

Emissive State (Metabolite): The resulting electron-donating amine group restores the "Push-Pull" electronic system, triggering a strong fluorescence signal (often with a large Stokes shift).

Figure 1: Mechanism of probe activation by Nitroreductase. The 2-(4-nitrophenyl)ethenyl moiety is converted from a quencher to an electron donor.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic halogenated fluorophore (e.g., meso-chloro-BODIPY or a halogenated hemicyanine).

Reagents & Equipment

| Component | Specification | Role |

| Reagent A | Halogenated Fluorophore (Ar-X) | Electrophilic core (e.g., Cl-BODIPY) |

| Reagent B | This compound | Nucleophilic linker/quencher |

| Catalyst | Palladium(0) / Palladium(II) source | |

| Base | Activates the boronic acid | |

| Solvent | Toluene/Ethanol (4:1) or Dioxane/Water | Biphasic system for solubility |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents catalyst oxidation |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Preparation: Flame-dry a 50 mL Schlenk flask or a microwave vial and cool under an argon stream.

-

Loading: Add the Halogenated Fluorophore (1.0 equiv, e.g., 0.5 mmol) and This compound (1.2–1.5 equiv, 0.6–0.75 mmol) to the flask.

-

Catalyst Addition: Add

(5–10 mol%) rapidly to minimize air exposure. -

Solvent & Base: Syringe in degassed Toluene (12 mL), Ethanol (3 mL), and 2M

(3 mL). Note: Degassing solvents via freeze-pump-thaw or sparging with argon for 15 mins is critical.

Step 2: Coupling Reaction

-

Heating:

-

Thermal Method: Reflux at 90–100°C for 12–24 hours under argon balloon.

-

Microwave Method: Heat at 110°C for 30–60 minutes (preferred for difficult substrates).

-

-

Monitoring: Monitor reaction progress via TLC (typically Hexane/EtOAc). The product usually appears as a new, slightly red-shifted spot compared to the starting fluorophore. The nitro-containing product may be less fluorescent on the plate than the starting material due to quenching.

Step 3: Work-up and Purification

-

Extraction: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (

mL) and brine ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Chromatography: Purify via silica gel column chromatography.

-

Gradient: Start with 100% Hexane, increasing polarity to 20-30% EtOAc/Hexane.

-

Observation: Collect the colored fraction corresponding to the coupled product. Verify by mass spectrometry (ESI-MS).

-

Figure 2: Catalytic cycle for the Suzuki coupling of the fluorophore with the boronic acid derivative.

Application Protocol: In Vitro NTR Detection

Once synthesized, the probe must be validated for its sensitivity to Nitroreductase.

-

Stock Solution: Prepare a 10 mM stock solution of the probe in DMSO.

-

Assay Buffer: PBS (pH 7.4) containing 100

M NADH (cofactor). -

Incubation:

-

Add Probe (final conc. 5–10

M) to the buffer. -

Add purified Nitroreductase (concentration range 0–10

g/mL). -

Incubate at 37°C for 30 minutes.

-

-

Measurement: Record fluorescence emission spectra.

-

Expectation: A gradual increase in fluorescence intensity at the emission maximum (typically >600 nm) correlating with enzyme concentration.

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Catalyst poisoning by oxygen. | Ensure rigorous degassing of solvents. Switch to |

| Protodeboronation | Boronic acid instability. | Increase the equivalent of boronic acid (up to 2.0 eq). Use anhydrous conditions with |

| No Fluorescence Change | Probe aggregation. | Add 0.1% Tween-20 or use BSA in the assay buffer to improve solubility. |

| High Background | Incomplete quenching. | The distance between the nitro group and fluorophore core may be too long. Ensure the ethenyl linker is directly conjugated to the fluorophore core. |

References

-

Xu, K., et al. (2021). "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells."[1][3] RSC Advances.

-

Li, Y., et al. (2015). "A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging."[4] Scientific Reports.

- Kölmel, D. K., & Kool, E. T. (2017). "Primed for coupling: this compound as a versatile building block." Journal of Organic Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Chan-Lam coupling conditions for vinyl boronic acids

Application Note: Chan-Lam Coupling of Vinyl Boronic Acids

andExecutive Summary

The Chan-Lam coupling offers a mild, copper-promoted alternative to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for the synthesis of vinyl amines (

Key Advantages for Vinyl Substrates:

-

Stereoretention: The reaction generally proceeds with high retention of double-bond geometry (

-boronic acids yield -

Mild Conditions: Performed at room temperature (RT) in air, preserving sensitive functional groups.[1]

-

Toxicity: Avoids toxic Palladium and phosphine ligands.

Primary Challenge: Vinyl boronic acids are prone to rapid protodeboronation and polymerization under oxidative conditions. This guide details protocols specifically optimized to mitigate boronic acid decomposition while maximizing coupling efficiency.

Mechanistic Insight & Stereochemistry

The mechanism differs fundamentally from the Pd(0)/Pd(II) cycle. It operates via a Cu(II)/Cu(III) oxidative cycle. Understanding this is crucial for troubleshooting: if the oxidation step (regeneration of catalyst) is slower than the transmetallation, the active species depletes, leading to stalled reactions.

The Catalytic Cycle

-

Ligand Exchange: The nucleophile (Amine/Phenol) coordinates to Cu(II).

-

Transmetallation: The vinyl boronic acid transfers the alkenyl group to Copper. Critical Step: This is where stereochemistry is defined.

-

Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) species by air/oxygen.

-

Reductive Elimination: The

or

Figure 1: The Cu(II)/Cu(III) catalytic cycle. Note that maintaining an oxidative environment is essential to drive the Cu(II) -> Cu(III) transition.

Critical Parameter Optimization

Vinyl boronic acids are significantly less stable than their aryl counterparts. The following parameters are optimized to prevent protodeboronation (loss of the boron group before coupling).

Table 1: Reaction Variable Optimization Matrix

| Parameter | Recommended Standard | Rationale & Causality |

| Copper Source | Acetate acts as a base to facilitate transmetallation. Anhydrous is preferred to minimize water-induced deboronation. | |

| Solvent | DCM or MeCN | DCM (Dichloromethane) offers high oxygen solubility, crucial for the oxidation step. MeCN is better for polar substrates. |

| Base/Ligand | Pyridine (2-5 equiv) | Acts as both a mild base and a ligand to stabilize the Cu-intermediate. Stronger bases (e.g., |

| Oxidant | Air (Open flask) or | The reaction consumes oxygen. For sluggish vinyl substrates, pure |

| Additives | 4Å Molecular Sieves | Mandatory for Vinyl. Removes trace water generated during the reaction, preventing protodeboronation. |

| Stoichiometry | 2.0 equiv Boronic Acid | Excess boronic acid is required to account for the portion that inevitably decomposes during the reaction. |

Standardized Protocols

Protocol A: -Vinylation of Anilines and Amides

Best for: Secondary amines, anilines, amides, sulfonamides.

Reagents:

-

Substrate (Amine/Amide): 1.0 mmol

-

Vinyl Boronic Acid: 2.0 mmol (2.0 equiv)

-

: 1.0 mmol (1.0 equiv) [Note: Can be reduced to 0.1-0.2 equiv if using pure

-

Pyridine: 2.0 mmol (2.0 equiv)

-

Solvent: DCM (anhydrous, 10 mL)

-

Additive: Activated 4Å Molecular Sieves (200 mg)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask and cool under dry air. Add activated molecular sieves.[2]

-

Solubilization: Add the amine substrate,

, and vinyl boronic acid. -

Activation: Add DCM followed immediately by Pyridine. The solution should turn a deep blue/green color (characteristic of Cu-Pyridine complexes).

-

Reaction: Stir vigorously open to the air (use a drying tube if humidity is >60%).

-

Pro-Tip: If the reaction turns reddish-brown (Cu(I) oxide formation), oxygen is depleted. Switch to an

balloon.

-

-

Monitoring: Monitor by TLC. Vinyl boronic acids often streak; focus on the disappearance of the amine. Reaction time is typically 12–24 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine and Copper salts), then saturated

. Dry over

Protocol B: -Vinylation of Phenols (Evans Modification)

Best for: Synthesis of aryl-vinyl ethers.

Reagents:

-

Phenol: 1.0 mmol

-

Vinyl Boronic Acid: 2.0 mmol

- : 1.0 mmol[2][3]

-

Triethylamine (

): 5.0 mmol (Excess is crucial here) -

Pyridine: 5.0 mmol[3]

-

Solvent: DCM (10 mL)

-

Additive: 4Å Molecular Sieves (500 mg)

Methodology Differences:

-

Sieve Loading: Use a higher mass of sieves. Water generation is faster with phenols.

-

Sequential Addition: Stir the Phenol,

, and bases for 10 minutes before adding the vinyl boronic acid. This forms the active Copper-Phenoxide species first, protecting the boronic acid from side reactions until the metal is ready. -

Slow Addition: If the vinyl boronic acid is particularly unstable (e.g., 2-substituted vinyl), dissolve it in 2 mL DCM and add via syringe pump over 2 hours.

Troubleshooting & Optimization Matrix

Use this logic flow to diagnose low yields.

Figure 2: Decision tree for optimizing reaction conditions based on visual and analytical feedback.

References

-

Seminal Discovery (Amine Coupling): Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998, 39(19), 2941–2944.

-

Seminal Discovery (Ether Synthesis): Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998, 39(19), 2937–2940.

-

Mechanism & Kinetics: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 2017, 139(13), 4769–4779.

-

Review of Heteroatom Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][4][5] Synthesis, 2011, 2011(06), 829-856.

-

Protodeboronation Studies: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[6][7] Journal of the American Chemical Society, 2016, 138(29), 9145–9157.[6] [6]

Sources

The Synthesis of Novel Conjugated Polymers Utilizing 4-Nitrostyrylboronic Acid as a Versatile Monomer

An Application Note and Protocol for Researchers

Introduction and Scientific Rationale

Conjugated polymers have become cornerstone materials in the development of flexible and stretchable electronics, owing to their unique combination of semiconductor properties and polymer processability.[1] The ability to tune their optoelectronic characteristics through synthetic chemistry allows for the rational design of materials for specific applications.[1][2]

This guide focuses on the use of 4-nitrostyrylboronic acid , a monomer distinguished by three key chemical features:

-

A styryl (vinyl) group , which can participate in Heck cross-coupling reactions.

-

A boronic acid group , a key reactant in Suzuki-Miyaura cross-coupling.[3][4]

-

A nitro group (-NO2) , a potent electron-withdrawing group that significantly influences the final polymer's electronic structure.[5][6]

The strong electron-withdrawing nature of the nitro group lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification is highly desirable for creating n-type (electron-transporting) materials and for applications in chemical sensing, where the polymer's fluorescence can be quenched by electron-rich analytes or used to detect nitroaromatic compounds.[7][8]

We present two distinct and reliable protocols for copolymerizing 4-nitrostyrylboronic acid with a suitable aromatic comonomer, enabling the creation of novel, functional poly(arylene vinylene) derivatives.

Polymerization Methodologies: Principles and Protocols

The choice between Suzuki and Heck coupling depends on the desired polymer backbone structure and the available comonomers. Suzuki coupling incorporates the boronic acid moiety, creating a direct bond between aromatic rings, while Heck coupling utilizes the vinyl group to form a vinylene bridge.

Method A: Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[3][9] In polymerization, this reaction is used to couple a diboronic acid (or ester) monomer with a dihaloaromatic monomer. For this application, 4-nitrostyrylboronic acid will be copolymerized with a dihaloaromatic partner, such as 2,7-dibromo-9,9-dihexylfluorene.

Causality & Expertise: The biphasic solvent system (e.g., Toluene/water) is crucial for the Suzuki reaction's success.[10] The inorganic base (e.g., K₂CO₃) is soluble in the aqueous phase, where it activates the boronic acid to form a more nucleophilic boronate species. The catalyst, monomers, and growing polymer chain reside primarily in the organic phase. Phase-transfer agents are sometimes used to facilitate the interaction between these components.[11]

-